

A Technical Guide to the Biological Activity of Physalin O from Physalis angulata

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Physalin O*

Cat. No.: *B1215985*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physalin O, a naturally occurring 16,24-cyclo-13,14-seco-steroid isolated from *Physalis angulata*, has emerged as a compound of significant interest due to its diverse biological activities. This technical document provides a comprehensive overview of the cytotoxic and anti-inflammatory properties of **Physalin O**. It details the compound's mechanisms of action, including the induction of cell cycle arrest and apoptosis in cancer cells and the inhibition of key inflammatory pathways. This guide summarizes quantitative data, presents detailed experimental protocols for assessing its activity, and provides visual diagrams of the associated signaling pathways to support further research and development.

Cytotoxic Activity

Physalin O demonstrates notable cytotoxic effects against various cancer cell lines. Its primary mechanisms of action include the induction of apoptosis and the arrest of the cell cycle at the G2/M phase. An ethyl acetate extract from *Physalis pubescens* containing **Physalin O**, along with Physalins B and L, was shown to induce apoptosis and block the cell cycle in lymphoma cells^{[1][2][3]}.

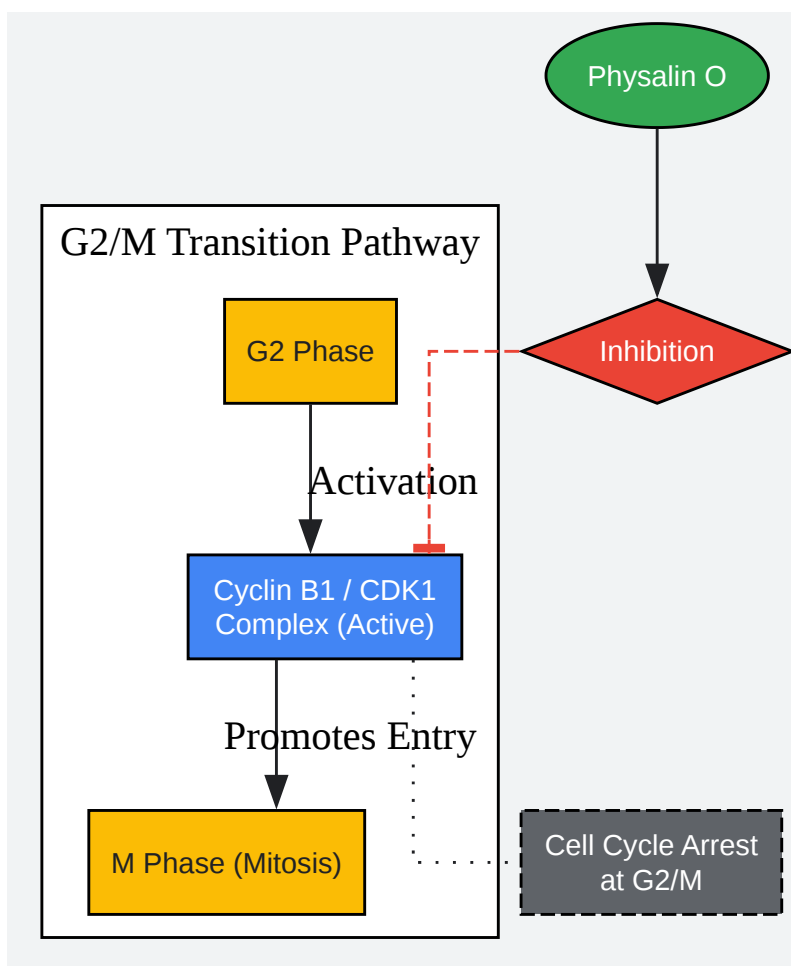
Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) values quantify the effectiveness of a compound in inhibiting biological processes. The reported IC50 values for **Physalin O** highlight its potency against specific human cancer cell lines.

Cell Line	Cancer Type	IC50 (μM)	Reference
MCF-7	Breast Cancer	11.4	[4]
Hep G2	Liver Cancer	31.1	[4]

Mechanism of Action: Cell Cycle Arrest and Apoptosis

Physalins, as a class, are known to inhibit cancer cell proliferation by arresting the cell cycle, frequently at the G2/M transition[1][2]. This is often achieved by down-regulating key proteins like cyclin B1 and cyclin-dependent kinase 1 (CDK1)[5]. An extract containing physalins B, O, and L effectively blocked the cell cycle of lymphoma cells at the G2/M phase[1][2][3][6]. Furthermore, physalins trigger programmed cell death, or apoptosis, through various signaling cascades. These can involve the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspases[5][7][8].



[Click to download full resolution via product page](#)

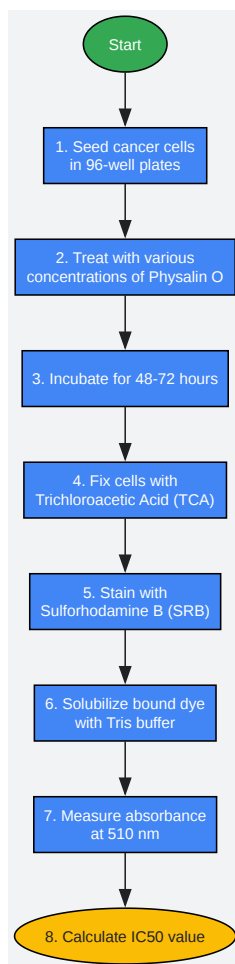
Caption: Proposed mechanism of **Physalin O**-induced G2/M cell cycle arrest.

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol describes a common method for assessing cell viability, as used in the screening of physalins[1][2].

- Cell Plating: Seed tumor cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
- Compound Treatment: Treat cells with a serial dilution of **Physalin O** (e.g., 0.1 to 100 μ M) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

- Cell Fixation: Discard the supernatant and fix the cells by gently adding 100 μ L of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
- Washing: Remove the TCA and wash the plates five times with slow-running tap water. Allow plates to air dry completely.
- Staining: Add 50 μ L of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
- Destaining: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow plates to air dry.
- Solubilization: Add 200 μ L of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
- Measurement: Read the absorbance at 510 nm using a microplate reader. Calculate the percentage of cell growth inhibition relative to the vehicle control to determine the IC₅₀ value.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the SRB cytotoxicity assay.

Anti-inflammatory Activity

Physalin O exhibits significant anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production[4]. The underlying mechanism is associated with the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation[9][10][11].

Quantitative Anti-inflammatory Data

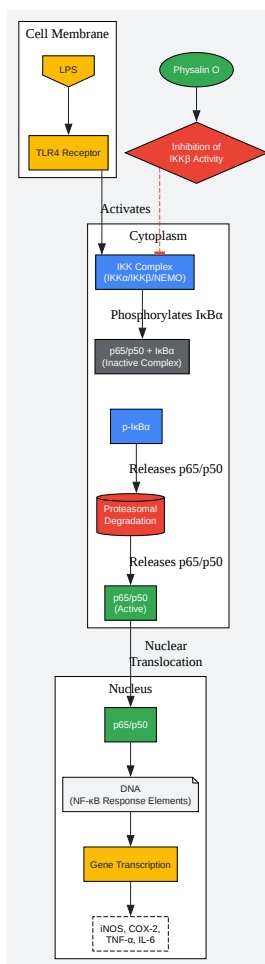
Physalin O has been shown to inhibit the production of the pro-inflammatory mediator nitric oxide.

Activity	Cell Line	IC50 (μM)	Reference
Nitric Oxide (NO) Production Inhibition	RAW 264.7	Not specified, but significant	[4][12]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of physalins are generally attributed to their ability to suppress the NF-κB pathway[9][10][11]. In its inactive state, NF-κB (a dimer typically of p65 and p50 subunits) is held in the cytoplasm by an inhibitory protein called IκBα[13]. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that activates the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces NO[14][15].

Physalin O, which contains an α,β-unsaturated ketone moiety, is suggested to act as a Michael reaction acceptor[12]. This allows it to form covalent bonds with cysteine residues on target proteins. One such proposed target is IKKβ, a key component of the IKK complex. By alkylating IKKβ, **Physalin O** can inhibit its kinase activity, thereby preventing IκBα phosphorylation and degradation and ultimately blocking NF-κB activation[12][14].



[Click to download full resolution via product page](#)

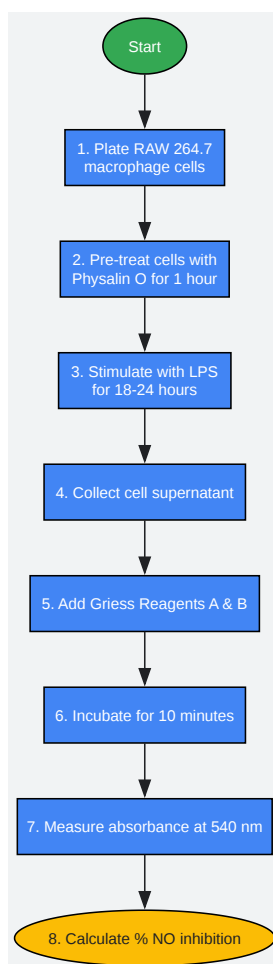
Caption: Inhibition of the NF-κB signaling pathway by **Physalin O**.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol describes a method to measure the inhibitory effect of **Physalin O** on NO production in LPS-stimulated macrophages[16].

- **Cell Culture:** Plate RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5×10^4 cells/well and allow them to adhere overnight.
- **Pre-treatment:** Pre-treat the cells with various concentrations of **Physalin O** for 1 hour. Include a vehicle control and a positive control (e.g., a known iNOS inhibitor).

- **Stimulation:** Stimulate the cells with 0.1-1 $\mu\text{g/mL}$ of lipopolysaccharide (LPS) for 18-24 hours to induce NO production. A set of unstimulated cells should be included as a negative control.
- **Supernatant Collection:** After incubation, collect 50 μL of the cell culture supernatant from each well.
- **Griess Reaction:** Add 50 μL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant, followed by 50 μL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
- **Incubation:** Incubate at room temperature for 10 minutes in the dark.
- **Measurement:** Measure the absorbance at 540 nm. The amount of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.
- **Analysis:** Calculate the percentage of NO inhibition compared to the LPS-stimulated control group. A parallel cytotoxicity assay (e.g., MTT or SRB) should be run to ensure that the observed NO reduction is not due to cell death.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the Nitric Oxide (NO) inhibition assay.

Conclusion and Future Directions

Physalin O, isolated from *Physalis angulata*, is a bioactive steroid with demonstrated cytotoxic and anti-inflammatory activities. Its ability to induce G2/M cell cycle arrest in cancer cells and inhibit the pro-inflammatory NF- κ B signaling pathway marks it as a promising candidate for further investigation in oncology and inflammatory disease research. Future studies should focus on elucidating the precise molecular targets of **Physalin O**, conducting in-vivo efficacy and safety studies, and exploring structure-activity relationships within the physalin class to develop derivatives with enhanced potency and selectivity. The detailed protocols and pathway diagrams provided herein serve as a foundational resource for researchers aiming to build upon the current understanding of this potent natural compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Frontiers | Physalis pubescens L. branch and leaf extracts inhibit lymphoma proliferation by inducing apoptosis and cell cycle arrest [frontiersin.org]
- 2. Physalis pubescens L. branch and leaf extracts inhibit lymphoma proliferation by inducing apoptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physalin B induces G2/M cell cycle arrest and apoptosis in A549 human non-small-cell lung cancer cells by altering mito... [ouci.dntb.gov.ua]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Physalin B induces G2/M cell cycle arrest and apoptosis in A549 human non-small-cell lung cancer cells by altering mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Physalin F Induces Cell Apoptosis in Human Renal Carcinoma Cells by Targeting NF-kappaB and Generating Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physalin F induces cell apoptosis in human renal carcinoma cells by targeting NF-kappaB and generating reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Therapeutic Applications of Physalins: Powerful Natural Weapons [frontiersin.org]
- 10. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Contribution of Cage-Shaped Structure of Physalins to Their Mode of Action in Inhibition of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. florajournal.com [florajournal.com]
- 16. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [A Technical Guide to the Biological Activity of Physalin O from *Physalis angulata*]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1215985#biological-activity-of-physalin-o-from-physalis-angulata]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com